molecular formula C11H10O2 B2947110 4-Ethyl-3-ethynylbenzoic acid CAS No. 2101206-43-1

4-Ethyl-3-ethynylbenzoic acid

Cat. No. B2947110
M. Wt: 174.199
InChI Key: WJXUKOIMQDZULY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Ethyl-3-ethynylbenzoic acid is a chemical compound with the molecular formula C11H10O2 and a molecular weight of 174.2 . It is a solid substance at room temperature .


Molecular Structure Analysis

The InChI code for 4-Ethyl-3-ethynylbenzoic acid is 1S/C11H10O2/c1-3-8-5-6-10 (11 (12)13)7-9 (8)4-2/h2,5-7H,3H2,1H3, (H,12,13) . This indicates the presence of an ethynyl group (-C≡CH) and an ethyl group (-C2H5) attached to a benzoic acid core.


Physical And Chemical Properties Analysis

4-Ethyl-3-ethynylbenzoic acid is a solid at room temperature . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the retrieved data.

Scientific Research Applications

Application 1: Antibiotic Potentiator

  • Summary of Application: The compound has been evaluated for its efflux pump inhibitory (EPI) activity against drug-resistant Escherichia coli .
  • Methods of Application: The half-maximal inhibitory concentration, modulation assays, and time-kill studies were used to evaluate the EPI activity . Dye accumulation/efflux and MALDI-TOF studies were also conducted .
  • Results: The compound showed limited antibacterial activity but could potentiate the activity of antibiotics for drug-resistant E. coli . It significantly increased dye accumulation and reduced dye efflux .

Application 2: Synthesis of Glutamic Acid-Based Dendritic Helical Poly (Phenylacetylene)s

  • Summary of Application: The compound can be used in the synthesis of N - (4-ethynylphenylcarbonyl) L-glutamic acid diethyl ester, a precursor for synthesizing glutamic acid-based dendritic helical poly (phenylacetylene)s .
  • Methods of Application: The specific methods of synthesis are not detailed in the source .
  • Results: The compound successfully served as a precursor for synthesizing glutamic acid-based dendritic helical poly (phenylacetylene)s .

Application 3: Functionalization of Graphite

  • Summary of Application: The compound has been used to functionalize the edge of “pristine” graphite in the presence of polyphosphoric acid/phosphorus pentoxide .
  • Methods of Application: The specific methods of functionalization are not detailed in the source .
  • Results: The compound successfully functionalized the edge of graphite .

Application 4: Synthesis of Ethyl 4-Vinyl-α-Cyano-β-Phenylcinnamate

  • Summary of Application: The compound has been used in the synthesis of ethyl 4-vinyl-α-cyano-β-phenylcinnamate .
  • Methods of Application: The specific methods of synthesis are not detailed in the source .
  • Results: The compound successfully served as a precursor for synthesizing ethyl 4-vinyl-α-cyano-β-phenylcinnamate .

Application 5: Preparation of Zinc Porphyrins

  • Summary of Application: The compound can be used to prepare zinc porphyrins attached to various cyclic aromatic hydrocarbon substituents, which can act as potential photo-sensitizers for dye-sensitized solar cells (DSSCs) .
  • Methods of Application: The specific methods of preparation are not detailed in the source .
  • Results: The compound successfully served as a precursor for preparing zinc porphyrins .

Application 6: Functionalization of Graphite

  • Summary of Application: The compound has been used to functionalize the edge of “pristine” graphite in the presence of polyphosphoric acid/phosphorus pentoxide .
  • Methods of Application: The specific methods of functionalization are not detailed in the source .
  • Results: The compound successfully functionalized the edge of graphite .

Safety And Hazards

The compound is classified under the GHS07 hazard class . It carries the signal word ‘Warning’ and has hazard statements H302, H315, H319, H335, indicating that it can cause harm if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

4-ethyl-3-ethynylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O2/c1-3-8-5-6-10(11(12)13)7-9(8)4-2/h2,5-7H,3H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJXUKOIMQDZULY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=C(C=C1)C(=O)O)C#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Ethyl-3-ethynylbenzoic acid

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